Cas no 842133-18-0 (Canagliflozin)

Canagliflozin 化学的及び物理的性質
名前と識別子
-
- (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
- Canagliflozin
- TA 7284
- Canaglifozion
- Cobicistat
- D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- canagliflozin (*)
- Canagliflozin purity
- D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-,(1S)-
- 1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
- (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol (ACI)
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thien-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 1-(β-D-Glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene
- Invokana
- JNJ 24831754ZAE
- JNJ 28431754
- JNJ 28431754AAA
- CHEBI:73274
- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- (1s)-1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-d-glucitol
- GTPL4582
- NCGC00346691-02
- BCPP000303
- CANAGLIFLOZIN [WHO-DD]
- SCHEMBL157162
- (1S)-1,5-Anhydro-1-c-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D-glucitol
- J-500391
- CS-0522
- 6S49DGR869
- CHEMBL2048484
- Z2235801995
- DB08907
- 842133-18-0
- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methyl-phenyl)-D-glucitol
- TA-7284
- JNJ-28431754
- Canagliflozin hydrate
- CCG-229581
- D-glucitol, 1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1s)-
- 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene
- BRD-K90868879-001-02-0
- MLS006011126
- D-GLUCITOL, 1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-
- SMR004702906
- Canagliflozin anhydrous
- CANAGLIFLOZIN [MI]
- SW219119-1
- (1S)-1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-D- GLUCITOL
- UNII-6S49DGR869
- KS-1443
- AKOS025401827
- JNJ 24831754ZAE , JNJ 28431754AAA , TA 7284 , JNJ 28431754
- (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- (1S)-1,5-Anhydro-1-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol
- s2760
- BRD-K90868879-001-03-8
- EN300-6733492
- BDBM50386885
- JNJ 24831754AAA
- HSDB 8284
- DTXSID601004469
- AC-26303
- BCP9000477
- Q5030940
- D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1S)-
- JNJ 24831754
- NS00099376
- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
- Canagliflozin [INN]
- HY-10451
- D-Glucitol,1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
- MFCD18251436
-
- MDL: MFCD18251436
- インチ: 1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
- InChIKey: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
- ほほえんだ: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1C=CC(C)=C(CC2=CC=C(C3C=CC(F)=CC=3)S2)C=1
計算された属性
- せいみつぶんしりょう: 444.14100
- どういたいしつりょう: 444.14067323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.364
- ゆうかいてん: No data available
- ふってん: 642.9±55.0 °C at 760 mmHg
- フラッシュポイント: 342.6±31.5 °C
- PSA: 118.39000
- LogP: 2.96830
Canagliflozin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Canagliflozin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6733492-0.5g |
(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
842133-18-0 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857179-50mg |
Canagliflozin |
842133-18-0 | 99% | 50mg |
¥172.00 | 2022-09-02 | |
DC Chemicals | DC3111-250 mg |
Canagliflozin |
842133-18-0 | 250mg |
$600.0 | 2022-02-28 | ||
ChemScence | CS-0522-50mg |
Canagliflozin |
842133-18-0 | 99.66% | 50mg |
$121.0 | 2022-04-26 | |
Ambeed | A335983-10mg |
(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
842133-18-0 | 95% | 10mg |
$10.0 | 2025-02-20 | |
Key Organics Ltd | KS-1443-5MG |
Canagliflozin |
842133-18-0 | >97% | 5mg |
£42.00 | 2025-02-08 | |
TRC | C175190-1g |
Canagliflozin |
842133-18-0 | 1g |
$ 2229.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D628841-5g |
Canagliflozin |
842133-18-0 | 97% | 5g |
$1200 | 2024-06-05 | |
eNovation Chemicals LLC | D498737-10g |
Canagliflozin |
842133-18-0 | 98% | 10g |
$328 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1782-50mg |
Canagliflozin |
842133-18-0 | 100% | 50mg |
¥ 823 | 2023-09-07 |
Canagliflozin 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Water ; 10 min, rt
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Acetic acid Solvents: Water ; 60 °C → 26 °C
1.3 6 h, 26 °C
Canagliflozin Raw materials
- Canagliflozin Tetraacetate
- (2S,3R,4S,5S,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol
- (2S,3S,4R,5R,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(PIVALOYLOXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-THIYL TRIS(2,2-DIMETHYLPROPANOATE)
Canagliflozin Preparation Products
Canagliflozin サプライヤー
Canagliflozin 関連文献
-
Rajendhiran Saritha,Sesuraj Babiola Annes,Subramanian Saravanan,Subburethinam Ramesh Org. Biomol. Chem. 2020 18 2510
-
Marcelle D. Perretti,Diego M. Monzón,Fernando P. Crisóstomo,Víctor S. Martín,Romen Carrillo Chem. Commun. 2016 52 9036
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Sahar Badragheh,Mohsen Zeeb,Mohamad Reza Talei Bavil Olyai RSC Adv. 2018 8 30550
-
Rahul P. Kshirsagar,Abhishek A. Kulkarni,Rashmi S. Chouthe,Shahebaaz K. Pathan,Hemant D. Une,G. Bhanuprakash Reddy,Prakash V. Diwan,Siddique Akber Ansari,Jaiprakash N. Sangshetti RSC Adv. 2020 10 1733
-
Paula Nogueira da Silva,Raissa Alves da Concei??o,Rodolfo do Couto Maia,Maria Leticia de Castro Barbosa Med. Chem. Commun. 2018 9 1273
-
Jamshed Haneef,Mohd Danish Khan Anal. Methods 2023 15 4627
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
-
Muzaffar Iqbal,Nasr Y. Khalil,Amer M. Alanazi,Khalid A. Al-Rashood Anal. Methods 2015 7 3028
-
Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791
Canagliflozinに関する追加情報
Canagliflozin (CAS No. 842133-18-0): A Comprehensive Overview of Its Pharmacological Profile and Clinical Applications
Canagliflozin, a pharmaceutical compound with the chemical identifier CAS No. 842133-18-0, has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). This drug belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a mechanism that distinguishes it from other antidiabetic medications. The unique pharmacological action of Canagliflozin has garnered substantial attention in recent years, particularly for its ability to enhance glycemic control while offering additional cardiovascular and renal benefits.
The development and clinical utilization of Canagliflozin have been underpinned by extensive research, which has elucidated its molecular interactions and physiological effects. The compound's efficacy in lowering blood glucose levels is attributed to its selective inhibition of SGLT2, a transporter protein predominantly expressed in the kidneys and intestines. By blocking this transporter, Canagliflozin reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion and subsequent improvement in glycemic control. This mechanism not only provides a novel approach to diabetes management but also highlights the compound's potential to address underlying pathophysiological processes associated with T2DM.
Recent clinical trials have demonstrated the robust efficacy of Canagliflozin in improving glycemic control among patients with T2DM. One pivotal study published in the *New England Journal of Medicine* reported that Canagliflozin significantly reduced hemoglobin A1c (HbA1c) levels compared to placebo, with a mean reduction of approximately 0.7% at 52 weeks. Moreover, the compound exhibited a consistent effect across various patient demographics, including those with different body mass indices and renal function statuses. These findings underscore the broad applicability of Canagliflozin in diverse clinical settings.
Beyond its primary indication in T2DM management, Canagliflozin has shown promise in mitigating cardiovascular risks associated with diabetes. The CANAGLIFLOZIN Cardiovascular Assessment Study (CANVAS) and its extension study (CANVAS-R) provided compelling evidence that Canagliflozin reduces the risk of cardiovascular mortality, heart attack, stroke, and hospitalization for heart failure among patients with T2DM and established cardiovascular disease. These benefits are thought to be mediated by multiple pathways, including weight loss, blood pressure reduction, and improved endothelial function. Such cardiovascular advantages have positioned Canagliflozin as a cornerstone therapy for high-risk diabetic patients.
The renal protective effects of Canagliflozin have also been extensively studied. The CAMELIA trial demonstrated that Canagliflozin slows the progression of chronic kidney disease (CKD) by reducing albuminuria and stabilizing glomerular filtration rate (GFR). This renal benefit is particularly significant given that diabetes is a leading cause of CKD worldwide. The ability of Canagliflozin to preserve renal function while improving glycemic control makes it an invaluable therapeutic option for patients with T2DM who are at risk of or already experiencing CKD.
The pharmacokinetic profile of Canagliflozin contributes to its clinical efficacy and safety profile. The compound is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1 to 3 hours post-dose. Its bioavailability is high, ranging between 65% and 75%, indicating effective absorption from the gastrointestinal tract. The elimination half-life of Canagliflozin is approximately 12 hours, allowing for once-daily dosing regimens that enhance patient compliance. Additionally, the drug exhibits linear pharmacokinetics over a wide dose range, simplifying dose adjustments based on individual patient needs.
From a chemical perspective, Canagliflozin (CAS No. 842133-18-0) is characterized by its molecular formula C14H19NO3S·CH3COOH·HCl·H2O and molecular weight of 385.96 g/mol. Its chemical structure incorporates several key functional groups that contribute to its pharmacological activity, including an amide linkage and a sulfonyl group. These structural features are critical for binding to SGLT2 receptors and modulating glucose transport kinetics. Advanced computational modeling studies have further elucidated the binding interactions between Canagliflozin and SGLT2, providing insights into its mechanism of action at the molecular level.
The safety profile of Canagliflozin has been thoroughly evaluated in multiple clinical trials involving thousands of patients worldwide. Common adverse effects include genital mycotic infections due to increased urinary glucose availability for fungal growth and urinary tract infections resulting from glycosuria-induced bacterial colonization. However, these side effects are generally mild to moderate in severity and often resolve spontaneously or with appropriate antifungal or antibiotic treatment. More serious adverse events are rare but may include hypoglycemia when used in combination with insulin or sulfonylureas.
The development pipeline for Canagliflozin continues to expand beyond its primary indication in T2DM management. Ongoing research is exploring its potential applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Preclinical studies have suggested that Canagliflozin may influence lipid metabolism and reduce liver fat accumulation through mechanisms distinct from its primary SGLT2 inhibitory action. These findings could open new therapeutic avenues for patients with comorbid metabolic conditions associated with diabetes.
The regulatory landscape for Canagliflozin has been favorable across major pharmaceutical markets globally. Regulatory agencies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other health authorities have approved Canagliflozin under various trade names for the treatment of T2DM alone or in combination with other antidiabetic agents when additional glycemic control is needed beyond diet and exercise alone. The growing body of evidence supporting its multifaceted benefits continues to solidify its role as a first-line therapy for many patients with T2DM worldwide.
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